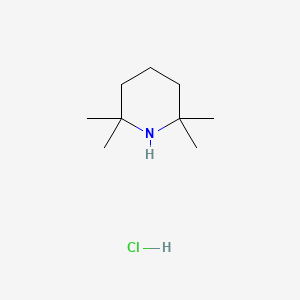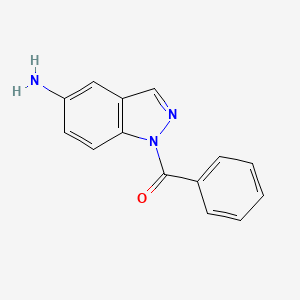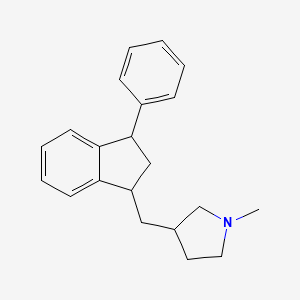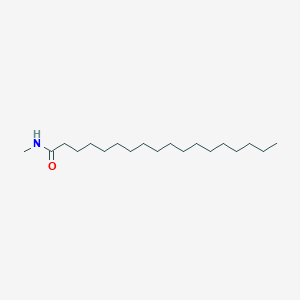
Octadecanamide, N-methyl-
Vue d'ensemble
Description
Octadecanamide, N-methyl- is a fatty amide derived from octadecanoic acid, commonly known as stearic acid. It is a long-chain amide with a molecular formula of C19H39NO. This compound is known for its surfactant properties and is used in various industrial applications, including as a lubricant and in the production of cosmetics and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octadecanamide, N-methyl- can be synthesized through the reaction of octadecanoic acid with methylamine. The reaction typically involves heating octadecanoic acid with an excess of methylamine in the presence of a catalyst, such as sulfuric acid, to form the desired amide. The reaction conditions usually include temperatures ranging from 100°C to 150°C and reaction times of several hours.
Industrial Production Methods: In industrial settings, the production of Octadecanamide, N-methyl- often involves continuous processes where octadecanoic acid and methylamine are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Types of Reactions:
Oxidation: Octadecanamide, N-methyl- can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine, octadecylamine, through catalytic hydrogenation.
Substitution: It can participate in substitution reactions where the methyl group on the nitrogen can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Alkyl halides or aryl halides are typically used in substitution reactions, often in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Octadecylamine.
Substitution: Various N-alkyl or N-aryl octadecanamides.
Applications De Recherche Scientifique
Octadecanamide, N-methyl- has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in biological membranes and its interactions with proteins and lipids.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
Mécanisme D'action
The mechanism of action of Octadecanamide, N-methyl- involves its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into biological membranes, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Octadecanamide: The parent compound without the methyl group on the nitrogen.
Octadecylamine: The reduced form of Octadecanamide, N-methyl-.
Stearamide: Another fatty amide derived from stearic acid.
Comparison:
Octadecanamide vs. Octadecanamide, N-methyl-: The presence of the methyl group in Octadecanamide, N-methyl- increases its hydrophobicity and may enhance its surfactant properties compared to Octadecanamide.
Octadecylamine vs. Octadecanamide, N-methyl-: Octadecylamine lacks the amide functionality, making it more basic and less polar than Octadecanamide, N-methyl-.
Stearamide vs. Octadecanamide, N-methyl-: Stearamide is structurally similar but does not have the methyl group on the nitrogen, which can influence its physical and chemical properties.
Octadecanamide, N-methyl- stands out due to its unique combination of hydrophobic and hydrophilic properties, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
N-methyloctadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h3-18H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUFCQUTJXHEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334129 | |
| Record name | Octadecanamide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20198-92-9 | |
| Record name | Octadecanamide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
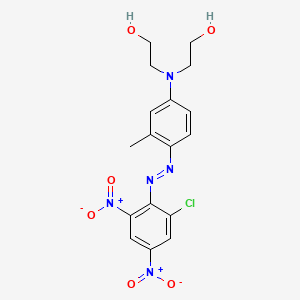
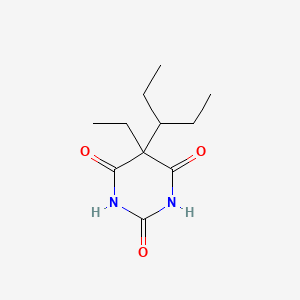
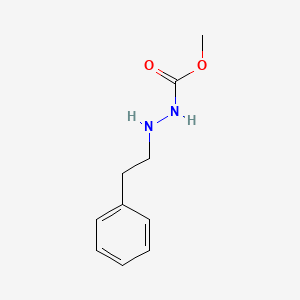

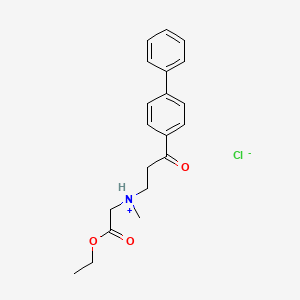
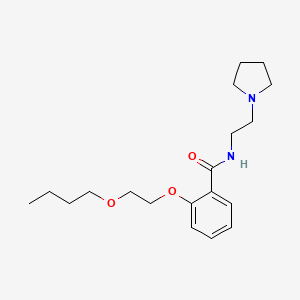
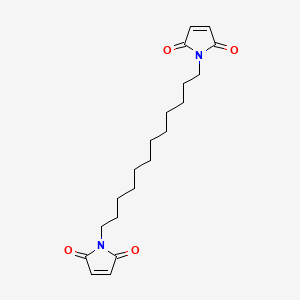
![Bis[(R)-12-hydroxyoleic] acid, diester with glycerol](/img/structure/B1619047.png)
![2-(Tetradecanoyloxy)ethyl 2-[(phosphonooxy)methyl]tetradecanoate](/img/structure/B1619050.png)
